molecular formula C16H25N3O3S2 B2516636 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide CAS No. 2097932-26-6

1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Cat. No. B2516636
CAS RN: 2097932-26-6
M. Wt: 371.51
InChI Key: KJQJTDQGXARDCO-UHFFFAOYSA-N
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Description

The compound “1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H25N3O3S2 and a molecular weight of 371.51. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the pyrrolidine ring in its structure is often synthesized from different cyclic or acyclic precursors . The functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that they could be used in the development of new drugs for treating conditions associated with inflammation, such as arthritis or inflammatory bowel disease.

Antimicrobial Applications

Thiophene-based compounds have shown antimicrobial activity . This means they could potentially be used in the development of new antibiotics or antifungal medications.

Antihypertensive Applications

Some thiophene derivatives have demonstrated antihypertensive effects . This suggests potential use in the treatment of high blood pressure.

Antitumor Applications

Thiophene derivatives have also shown antitumor activity . This indicates potential use in cancer treatment, perhaps as part of a chemotherapy regimen.

Kinase Inhibiting Applications

Thiophene derivatives have been found to inhibit kinases , which are enzymes that play key roles in cell signaling. This suggests potential applications in treating diseases that involve abnormal cell signaling, such as certain types of cancer.

Applications in Material Science

Beyond their potential medicinal applications, thiophene derivatives are also used in material science, for example in the fabrication of light-emitting diodes .

Suzuki–Miyaura Coupling

Thiophene derivatives can be used in Suzuki–Miyaura coupling, a type of chemical reaction that is widely used in organic chemistry to form carbon-carbon bonds .

Corrosion Inhibitors

Thiophene derivatives can act as corrosion inhibitors , suggesting potential use in protecting metals from corrosion.

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and compounds containing this structure are of great interest for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQJTDQGXARDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide

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